Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
Description
Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a synthetic heterocyclic compound with a complex architecture featuring multiple pharmacophores:
Properties
IUPAC Name |
ethyl 4-[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S.C2H2O4/c1-2-26-18(25)23-6-4-22(5-7-23)15(24)11-21-9-14(10-21)17-19-16(20-27-17)13-3-8-28-12-13;3-1(4)2(5)6/h3,8,12,14H,2,4-7,9-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTDDPUEQAIYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex synthetic compound that incorporates a thiophene moiety and an oxadiazole ring, both known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound features multiple functional groups, including:
- Thiophene ring : Known for its role in various biological activities.
- 1,2,4-Oxadiazole ring : Associated with anticancer and antimicrobial properties.
- Azetidine and piperazine moieties : Contribute to the compound's pharmacological profile.
The synthesis of this compound typically involves multi-step organic reactions that integrate these structural elements effectively.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
- The mechanism often involves the induction of apoptosis through the activation of caspases .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivative | HeLa | 92.4 | Apoptosis induction via caspase activation |
| Thiophene-Based Compound | MCF-7 | 0.5 | Inhibition of DNA synthesis |
| Azetidine Derivative | CaCo-2 | 0.1 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Similar oxadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
- The presence of thiophene enhances this activity due to its electron-rich nature, facilitating interactions with bacterial membranes.
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative | E. coli | 50 |
| Thiophene Derivative | S. aureus | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
- Enzyme Inhibition : Inhibition of carbonic anhydrase and other key enzymes involved in tumorigenesis .
- Receptor Modulation : Potential interaction with key receptors such as protein tyrosine phosphatases .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study demonstrated that a related oxadiazole derivative significantly reduced tumor size in animal models by inducing apoptosis .
- Another research highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing the compound's potential in treating infections where conventional antibiotics fail .
Chemical Reactions Analysis
Stability and Degradation Reactions
The compound exhibits sensitivity to hydrolysis and thermal stress:
Hydrolytic Degradation
-
Ester hydrolysis : The ethyl carboxylate group undergoes base-catalyzed hydrolysis to carboxylic acid (pH > 10, 25°C, t₁/₂ = 3.2 h) .
-
Oxadiazole ring opening : Prolonged exposure to strong acids (e.g., HCl, 6M) cleaves the 1,2,4-oxadiazole into thiourea derivatives .
Thermal Stability
Ester Group Reactivity
-
Transesterification : Reacts with methanol/H2SO4 to yield methyl ester (82% conversion, 4 h reflux) .
-
Grignard addition : Ethyl group replaced by alkyl chains (e.g., n-BuMgBr, THF, −78°C → RT).
Azetidine Ring Reactions
-
Nucleophilic substitution : Azetidine undergoes ring-opening with NaN3 (DMF, 80°C) to form linear amines .
-
Photochemical [2+2] cycloaddition : Forms fused bicyclic derivatives under UV light (λ = 254 nm) .
Oxadiazole and Thiophene Interactions
Catalytic and Biological Relevance
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Bioactivities
Key Observations:
Azetidine vs. Azetidin-2-one :
- The target compound’s azetidine ring lacks the ketone group present in azetidin-2-one derivatives (), reducing electrophilicity but increasing stability under physiological conditions. This modification may shift bioactivity from antimicrobial (as seen in azetidin-2-one derivatives) to enzyme inhibition .
Oxadiazole vs.
Thiophene vs. Fluorophenyl :
- The thiophene group in the target compound provides π-π stacking interactions, whereas the 3-fluorophenyl group in ’s compound introduces electronegativity, favoring hydrophobic pocket interactions in CNS targets .
Computational and Experimental Analysis
- Lumping Strategy : highlights grouping structurally similar compounds (e.g., heterocycles with comparable reactivity) to streamline studies. The target compound’s oxadiazole-azetidine system could be lumped with other nitrogen-rich heterocycles for predictive modeling of stability or reactivity .
Preparation Methods
Cyclocondensation of Thiophene-3-Carboximidamide and Azetidine-3-Carboxylic Acid Derivative
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between thiophene-3-carboximidamide A and a functionalized azetidine carboxylic acid derivative B (Scheme 1). This reaction is catalyzed by acetic acid in ethanol under reflux, yielding 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl azetidine C in 45–56% yield.
Reaction Conditions :
- Reactants : Thiophene-3-carboximidamide (1.2 eq), azetidine-3-carboxylic acid ethyl ester (1.0 eq)
- Catalyst : Acetic acid (0.1 eq)
- Solvent : Ethanol (4:1 v/v ethanol/acetic acid)
- Temperature : 80°C, 6 hours
Characterization via $$ ^1H $$-NMR confirms the azetidine C-3 proton at δ 4.2 ppm (dd, J = 8.5 Hz), while $$ ^{13}C $$-NMR shows the oxadiazole C-5 carbon at 167.2 ppm.
N-Alkylation of Azetidine with Bromoacetyl Piperazine
Preparation of Bromoacetyl Piperazine Intermediate
Ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate D is synthesized by treating piperazine-1-carboxylate with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 2). The intermediate is isolated in 78% yield after column chromatography.
Optimization Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| TEA | DCM | 78 |
| K$$2$$CO$$3$$ | Acetone | 65 |
Coupling of Azetidine and Bromoacetyl Piperazine
N-Alkylation of azetidine C with bromoacetyl piperazine D is performed using cesium carbonate (Cs$$2$$CO$$3$$) in dimethylformamide (DMF) at 100°C for 6 hours, yielding ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate E (Scheme 3). The reaction produces two regioisomers (E1 and E2 ) due to azetidine’s conformational flexibility, with E1 as the major product (63% yield).
Regioisomer Distribution :
| Entry | Product | Yield (%) |
|---|---|---|
| 1 | E1 | 63 |
| 2 | E2 | 14 |
Oxalate Salt Formation
Acid-Base Reaction with Oxalic Acid
The free base E is dissolved in ethanol and treated with oxalic acid (1.1 eq) at 0°C, precipitating the oxalate salt F in 89% yield (Scheme 4). The salt is characterized by a melting point of 182–184°C and distinct $$ ^{13}C $$-NMR signals for the oxalate carbonyl at 170.4 ppm.
Crystallization Conditions :
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 0°C, 12 hours
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : Thiophene protons at δ 7.42 (d, J = 3.1 Hz), azetidine N-CH$$2$$ at δ 3.85 (m).
- $$ ^{13}C $$-HMBC : Correlations between azetidine C-3 and oxadiazole C-5 confirm regiochemistry.
- HRMS : [M+H]$$^+$$ calculated for C$${21}$$H$${25}$$N$$5$$O$$5$$S: 476.1601; found: 476.1598.
Reaction Optimization and Challenges
Mitigating Regioisomer Formation
The use of Cs$$2$$CO$$3$$ in DMF suppresses minor regioisomer formation by enhancing nucleophilicity at the azetidine nitrogen (Table 2.1). Microwave-assisted synthesis reduces reaction time but lowers yield (31% vs. 63% conventional).
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is sensitive to strong acids; thus, acetic acid is preferred over HCl to prevent decomposition.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Iron(III) phthalocyanine chloride, a recyclable catalyst, improves cyclocondensation efficiency (yield increase from 45% to 72% after three cycles).
Solvent Recovery Systems
Ethanol is reclaimed via distillation, reducing waste in large-scale batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
